molecular formula C12H12N2O4 B7896001 (S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid

(S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid

Cat. No.: B7896001
M. Wt: 248.23 g/mol
InChI Key: IBGLKCGODHFKFR-VIFPVBQESA-N
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Description

(S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid is a complex organic compound characterized by its unique pyrrolopyridine core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyridine ring system.

    Functional Group Modifications:

    Side Chain Attachment: The final step includes the attachment of the 3-methylbutanoic acid side chain, which can be achieved through various coupling reactions, such as esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: Various substitution reactions can be performed on the pyrrolopyridine core or the side chain to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-ethylbutanoic acid: Similar structure with an ethyl group instead of a methyl group.

    ®-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid: Enantiomer of the compound with different stereochemistry.

    2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylpentanoic acid: Similar structure with a pentanoic acid side chain.

Uniqueness

The uniqueness of (S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid lies in its specific stereochemistry and the presence of the methylbutanoic acid side chain. These features can significantly influence its biological activity and chemical reactivity, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-4-3-5-13-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGLKCGODHFKFR-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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